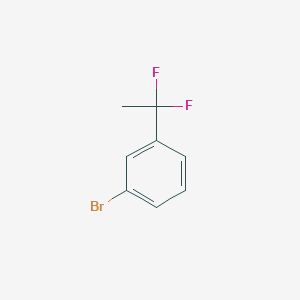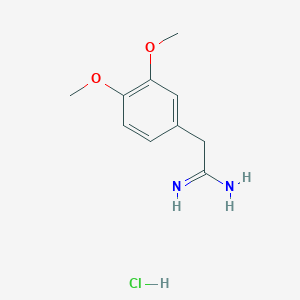
7-Bromo-DL-tryptophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production biotechnologique
Le 7-Bromo-DL-tryptophane peut être produit par un procédé de fermentation avec Corynebacterium glutamicum . Ce procédé implique l'expression des gènes codant pour l'halogénase RebH dépendante du FAD et la flavine réductase RebF dépendante du NADH provenant de Lechevalieria aerocolonigenes . La production fermentative du 7-Br-Trp a été mise à l'échelle à un volume de travail de 2 L et exploitée en mode batch et fed-batch .
Industrie agricole
Les composés bromés comme le this compound ont des applications dans l'industrie agricole . Cependant, les applications spécifiques du this compound dans ce domaine ne sont pas détaillées dans les ressources disponibles.
Industrie alimentaire
Comme pour son utilisation dans l'agriculture, le this compound et d'autres composés bromés trouvent également des applications dans l'industrie alimentaire . Les détails de ces applications ne sont pas détaillés dans les ressources disponibles.
Industrie pharmaceutique
Le this compound est utilisé dans l'industrie pharmaceutique, en particulier dans la production de peptides thérapeutiques . Il peut être utilisé comme précurseur de composés bioactifs tels que la sérotonine .
Inhibition du protéasome
Le this compound peut être utilisé pour obtenir l'inhibiteur du protéasome 20S TMC-95A . Les inhibiteurs du protéasome sont utilisés dans le traitement du cancer, en particulier du myélome multiple et du lymphome à cellules du manteau.
Agrochimiques
Les dérivés du this compound sont utilisés dans les agrochimiques . Ils peuvent être utilisés comme précurseurs pour la synthèse de divers agrochimiques .
Mécanisme D'action
Target of Action
7-Bromo-DL-tryptophan, also known as MFCD04972047 or 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-DL-tryptophan may have multiple targets of action.
Mode of Action
Indole derivatives, which include 7-bromo-dl-tryptophan, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Bromo-DL-tryptophan may interact with its targets to induce a range of biological effects.
Biochemical Pathways
7-Bromo-DL-tryptophan is a halogenated derivative of tryptophan . Tryptophan metabolism can follow significant pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . Halogenated tryptophan derivatives, such as 7-Bromo-DL-tryptophan, can be produced de novo in Escherichia coli from glucose
Result of Action
Indole derivatives, including 7-bromo-dl-tryptophan, are known to possess various biological activities , suggesting that 7-Bromo-DL-tryptophan may induce a range of molecular and cellular effects.
Action Environment
It is known that the production of halogenated tryptophan derivatives can be influenced by environmental conditions, such as temperature .
Analyse Biochimique
Biochemical Properties
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with tryptophan hydroxylase, an enzyme responsible for the conversion of tryptophan to serotonin. The bromine atom in the indole ring can affect the binding affinity and catalytic activity of the enzyme, leading to altered biochemical outcomes. Additionally, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of G-protein coupled receptors (GPCRs) that are involved in neurotransmitter signaling. By binding to these receptors, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can alter downstream signaling events, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may inhibit the activity of tryptophan hydroxylase by competing with the natural substrate, tryptophan, for binding to the enzyme’s active site . Additionally, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and light exposure . Over time, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and cellular changes. For example, low doses of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may modulate neurotransmitter signaling without causing toxicity . At high doses, this compound can induce toxic effects, such as oxidative stress and apoptosis, due to its interaction with cellular components and disruption of normal cellular processes . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, leading to the formation of metabolites that can have distinct biological activities . The presence of the bromine atom in the indole ring can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of the compound. Additionally, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can interact with cofactors such as tetrahydrobiopterin, which is required for the enzymatic conversion of tryptophan to serotonin .
Transport and Distribution
The transport and distribution of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the large neutral amino acid transporter (LAT1), which facilitates its uptake into cells . Once inside the cell, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can influence its activity and function within cells. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the action of targeting signals and post-translational modifications . For example, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism .
Propriétés
IUPAC Name |
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)
![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)










